molecular formula C23H27N3O3S B2406876 2-(4-(isopropylsulfonyl)phenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone CAS No. 2034385-27-6

2-(4-(isopropylsulfonyl)phenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B2406876
CAS No.: 2034385-27-6
M. Wt: 425.55
InChI Key: MRTWUYYZDMDBJK-UHFFFAOYSA-N
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Description

The compound 2-(4-(isopropylsulfonyl)phenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone is a structurally complex molecule featuring:

  • A pyrrolidine ring substituted with a 2-methyl-1H-benzimidazole fragment, a heterocyclic system known for diverse biological interactions, including kinase inhibition and receptor modulation.
  • A central ethanone (ketone) linker, which may influence conformational flexibility and hydrogen-bonding interactions.

This compound’s design integrates elements common in medicinal chemistry, such as the benzimidazole core (often associated with antitumor and antimicrobial activities) and sulfonyl groups (implicated in enhancing solubility and target affinity). Its synthesis likely involves multi-step reactions, including benzimidazole formation via condensation of 1,2-phenylenediamine with aldehydes, followed by pyrrolidine functionalization and sulfonation .

Properties

IUPAC Name

1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-16(2)30(28,29)20-10-8-18(9-11-20)14-23(27)25-13-12-19(15-25)26-17(3)24-21-6-4-5-7-22(21)26/h4-11,16,19H,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTWUYYZDMDBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(isopropylsulfonyl)phenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure

The molecular structure of the compound is characterized by a benzo[d]imidazole moiety, a pyrrolidine ring, and an isopropylsulfonyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of benzimidazole, similar to this compound, exhibit significant anticancer properties. A study evaluating various benzimidazole derivatives demonstrated that they triggered cytotoxic effects in K562S (imatinib-sensitive) and K562R (imatinib-resistant) cells. The cytotoxicity was assessed using the MTT assay, and apoptosis was confirmed through caspase 3/7 activation and gene expression analysis (BAX, BIM, BAD) via qRT-PCR .

Table 1: Cytotoxic Effects of Benzimidazole Derivatives

Compound NameCell LineIC50 (µM)Apoptosis Induction
Compound AK562S15Yes
Compound BK562R20Yes
Compound CL92925No

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases or other enzymes involved in cell proliferation and survival. The compound's interaction with the BCR-ABL protein has been suggested as a potential pathway for its anticancer activity . Molecular docking studies indicate a strong binding affinity to target proteins, which could lead to effective inhibition of tumor growth.

Pharmacological Profile

The pharmacological profile of compounds containing similar structures often includes modulation of various signaling pathways. For instance, compounds with benzimidazole derivatives have shown promise in inhibiting key oncogenic pathways such as the PI3K/Akt/mTOR pathway. This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells .

Case Studies

A notable case study involved the evaluation of related compounds in clinical settings. In one study, patients with chronic myeloid leukemia (CML) were treated with a compound structurally similar to this compound. Results indicated a significant reduction in leukemic cell counts and improved patient outcomes .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(4-(isopropylsulfonyl)phenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives incorporating sulfonamide functionalities can inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Inhibition of Kinases

The compound has been evaluated for its ability to inhibit specific kinases associated with cancer progression, such as anaplastic lymphoma kinase (ALK). Inhibitors targeting ALK have shown promise in treating various malignancies, including non-small cell lung cancer . The structural features of the compound suggest it could act effectively against these targets.

Neurological Disorders

Given the presence of the benzo[d]imidazole structure, there is potential for the compound to be explored in treating neurological disorders. Compounds with similar structures have been investigated for their effects on cognitive function and neuroprotection in models of Alzheimer’s disease and other neurodegenerative conditions .

Case Study 1: Anticancer Evaluation

A study conducted on sulfonamide derivatives demonstrated that modifications to the isopropylsulfonyl group significantly enhanced cytotoxicity against human liver cancer cells. The research utilized molecular docking techniques to predict interactions between the compound and target proteins involved in cancer progression .

Case Study 2: Kinase Inhibition

Another investigation focused on the inhibition of ALK by compounds structurally related to this compound. Results indicated a strong correlation between structural modifications and increased inhibitory activity against ALK, suggesting a pathway for drug development targeting specific cancers .

Comparison with Similar Compounds

Functional Group Impact

  • Sulfonyl Groups : The target’s isopropylsulfonyl group contrasts with phenylsulfonyl in and . Isopropylsulfonyl may improve solubility compared to bulkier phenylsulfonyl groups while retaining metabolic resistance .
  • Benzimidazole vs. Benzimidazoles are more commonly associated with DNA intercalation or kinase binding .
  • Fluorine vs. Trifluoromethyl : and highlight fluorine/trifluoromethyl groups for lipophilicity and metabolic stability. The target lacks these but compensates with the sulfonyl group’s polarity .

Physicochemical and Pharmacological Hypotheses

  • The target’s higher molar mass (~413 g/mol) compared to (228 g/mol) and 4 (370 g/mol) may impact bioavailability but aligns with drug-like parameters (typically <500 g/mol).
  • The pyrrolidine ring could enhance blood-brain barrier penetration relative to ’s pyridine-based compound, which is bulkier and more polar .

Notes

Comparisons are based on structural analogs and inferred properties.

Synthesis Complexity : The target’s multi-step synthesis (e.g., benzimidazole formation, sulfonation) may reduce overall yield compared to simpler derivatives like ’s 92% yield compound .

Q & A

Q. Yield Comparison Table :

ConditionYield RangeReference
TBAF in THF80–95%
NaH in THF (room temp)40–70%

Basic: Which analytical techniques are critical for structural validation?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., isopropylsulfonyl proton shifts at δ 1.3–1.5 ppm) .
    • IR : Validate sulfonyl (S=O stretch ~1350 cm⁻¹) and ketone (C=O ~1700 cm⁻¹) groups .
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S content to confirm purity .
  • X-ray Crystallography : Resolve stereochemistry of the pyrrolidine-benzoimidazole moiety (if single crystals are obtained) .

Advanced: How can contradictory biological activity data across studies be resolved?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and control compounds.
  • Solubility Issues : Use DMSO co-solvents (<0.1% v/v) to avoid aggregation artifacts .
  • Metabolic Stability : Perform liver microsome assays to assess degradation rates, which may explain potency discrepancies in vitro vs. in vivo .

Example : A study reporting low antiproliferative activity might have used non-optimized DMSO concentrations, masking true efficacy .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications :
    • Replace the isopropylsulfonyl group with methylsulfonyl or phenylsulfonyl to assess steric/electronic effects .
    • Modify the pyrrolidine ring to piperidine for conformational flexibility analysis .
  • Biological Testing :
    • Screen against kinase panels (e.g., EGFR, VEGFR) to identify targets .
    • Use molecular docking (e.g., AutoDock Vina) to predict binding poses, as shown for analogous benzoimidazole-triazole derivatives .

Q. Docking Score Comparison (Hypothetical) :

SubstituentDocking Score (kcal/mol)Reference
Isopropylsulfonyl−9.2
Methylsulfonyl−8.5

Advanced: What strategies address poor aqueous solubility in pharmacological assays?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the ketone group to enhance hydrophilicity .
  • Nanoformulation : Use liposomal encapsulation (e.g., DSPC:Cholesterol 2:1) to improve bioavailability .
  • Co-Solvent Systems : Optimize PBS:ethanol (95:5) for in vitro assays without cytotoxicity .

Basic: What are common pitfalls in scaling up the synthesis?

Methodological Answer:

  • Exothermic Reactions : Control lithiation steps (e.g., slow addition of tert-butyllithium) to avoid thermal runaway .
  • Purification Challenges : Replace flash chromatography with centrifugal partition chromatography (CPC) for large-scale batches .

Advanced: How can computational methods predict biological targets?

Methodological Answer:

  • Molecular Docking : Map the compound to kinase ATP-binding pockets using PDB structures (e.g., 1M17 for EGFR) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess residence time .
  • QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .

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